Cas no 127610-67-7 (2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI))

2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI) structure
127610-67-7 structure
Produktname:2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI)
CAS-Nr.:127610-67-7
MF:C26H38O5
MW:430.57692861557
CID:211799

2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI)
    • 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methyl
    • 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, re
    • 2-Butenoicacid, 3-methyl-,3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, (2R*,4S*,4aS*,4bS*,5R*,8E,12aS*,13aR*)-(+)-
    • 2H-Cyclodeca[4,5]furo[2,3-b]pyran, 2-butenoic acid deriv.
    • PittosporatobirasideB
    • 2-Butenoic acid, 3-methyl-, (2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-yl ester, rel-(+)- (9CI)
    • Inchi: 1S/C26H38O5/c1-14(2)13-20(27)30-25-22-21-19(15(3)4)12-11-16(5)9-8-10-17(6)24(21)31-26(22)29-18(7)23(25)28/h9,13,15,18-19,21-22,24-26H,6,8,10-12H2,1-5,7H3/b16-9+/t18-,19-,21+,22+,24-,25+,26+/m1/s1
    • InChI-Schlüssel: JRRSUVCGCJXBHH-WECYVOSOSA-N
    • Lächelt: C(O[C@@H]1C(=O)[C@@H](C)O[C@@]2([H])O[C@]3([H])C(=C)CCC=C(C)CC[C@H](C(C)C)[C@@]3([H])[C@]21[H])(=O)/C=C(/C)\C |c:17|

Berechnete Eigenschaften

  • Genaue Masse: 272.08309
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 31
  • XLogP3: 5.428

Experimentelle Eigenschaften

  • Dichte: 1.08±0.1 g/cm3(Predicted)
  • Siedepunkt: 527.9±50.0 °C(Predicted)
  • PSA: 52.54

2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI) Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue